molecular formula C7H6BNO2 B13571593 1-(Dihydroxyboranyl)-3-isocyanobenzene

1-(Dihydroxyboranyl)-3-isocyanobenzene

Cat. No.: B13571593
M. Wt: 146.94 g/mol
InChI Key: JESGRUBFWMVNGG-UHFFFAOYSA-N
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Description

1-(Dihydroxyboranyl)-3-isocyanobenzene is an organic compound that features a boron atom bonded to two hydroxyl groups and an isocyanobenzene moiety

Preparation Methods

The synthesis of 1-(Dihydroxyboranyl)-3-isocyanobenzene typically involves the reaction of boronic acid derivatives with isocyanobenzene under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where boronic acid reacts with an aryl halide in the presence of a base and a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.

Industrial production methods may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Dihydroxyboranyl)-3-isocyanobenzene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.

    Substitution: The isocyanobenzene moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Dihydroxyboranyl)-3-isocyanobenzene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s boron moiety can interact with biological molecules, making it useful in the design of boron-based drugs and diagnostic agents.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(Dihydroxyboranyl)-3-isocyanobenzene exerts its effects involves the interaction of its boron and isocyanobenzene moieties with various molecular targets. The boron atom can form stable complexes with diols and other Lewis bases, while the isocyanobenzene group can participate in various chemical reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in diverse applications.

Comparison with Similar Compounds

1-(Dihydroxyboranyl)-3-isocyanobenzene can be compared with other boron-containing compounds such as:

    Boronic acids: These compounds also contain boron bonded to hydroxyl groups but lack the isocyanobenzene moiety. They are widely used in organic synthesis and as sensors.

    Borate esters: These compounds are formed by the esterification of boronic acids and have applications in materials science and catalysis.

    Boron-containing drugs: Compounds like bortezomib, a boron-based proteasome inhibitor used in cancer therapy, highlight the potential of boron-containing compounds in medicine.

The uniqueness of this compound lies in its combination of boron and isocyanobenzene functionalities, which provide a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C7H6BNO2

Molecular Weight

146.94 g/mol

IUPAC Name

(3-isocyanophenyl)boronic acid

InChI

InChI=1S/C7H6BNO2/c1-9-7-4-2-3-6(5-7)8(10)11/h2-5,10-11H

InChI Key

JESGRUBFWMVNGG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)[N+]#[C-])(O)O

Origin of Product

United States

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